molecular formula C16H18N2O3 B2944320 N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide CAS No. 2305472-47-1

N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide

Cat. No.: B2944320
CAS No.: 2305472-47-1
M. Wt: 286.331
InChI Key: OLTAXGHASQUWBR-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyethoxy group enhances its solubility and potential interactions with biological targets, while the prop-2-enamide moiety may contribute to its reactivity and stability .

Properties

IUPAC Name

N-[2-(2-ethoxyethoxy)quinolin-6-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-15(19)17-13-6-7-14-12(11-13)5-8-16(18-14)21-10-9-20-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAXGHASQUWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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